molecular formula C17H31NO4 B14136760 Diethyl (4-pentylpiperidin-1-yl)propanedioate CAS No. 89129-96-4

Diethyl (4-pentylpiperidin-1-yl)propanedioate

Cat. No.: B14136760
CAS No.: 89129-96-4
M. Wt: 313.4 g/mol
InChI Key: MTSYLUIWMBNESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (4-pentylpiperidin-1-yl)propanedioate is a chemical compound that belongs to the class of piperidine derivatives It is known for its unique structure, which includes a piperidine ring substituted with a pentyl group and a propanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (4-pentylpiperidin-1-yl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with 4-pentylpiperidine. The reaction is carried out under basic conditions using sodium ethoxide in ethanol as the base. The enolate ion formed from diethyl malonate reacts with the alkyl halide (4-pentylpiperidine) to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-pentylpiperidin-1-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl (4-pentylpiperidin-1-yl)propanedioate has found applications in several fields:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl (4-pentylpiperidin-1-yl)propanedioate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.

    Diethyl propanedioate: Another ester of propanedioic acid, similar in structure but without the piperidine ring.

Uniqueness

Diethyl (4-pentylpiperidin-1-yl)propanedioate is unique due to the presence of the piperidine ring and the pentyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

89129-96-4

Molecular Formula

C17H31NO4

Molecular Weight

313.4 g/mol

IUPAC Name

diethyl 2-(4-pentylpiperidin-1-yl)propanedioate

InChI

InChI=1S/C17H31NO4/c1-4-7-8-9-14-10-12-18(13-11-14)15(16(19)21-5-2)17(20)22-6-3/h14-15H,4-13H2,1-3H3

InChI Key

MTSYLUIWMBNESO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCN(CC1)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.